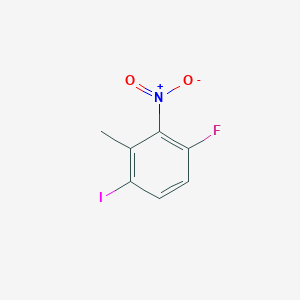

3-Fluoro-6-iodo-2-nitrotoluene

Description

3-Fluoro-6-iodo-2-nitrotoluene is a halogenated nitrotoluene derivative with the molecular formula C₇H₅FINO₂. It features a toluene backbone substituted with a fluoro group at position 3, an iodo group at position 6, and a nitro group at position 2. However, direct references to this compound are absent in the provided evidence; thus, comparisons rely on structurally similar analogs.

Propriétés

IUPAC Name |

1-fluoro-4-iodo-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDCDBZJHUOORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Fluoro-6-iodo-2-nitrotoluene is a nitro-substituted aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where nitro and halogen substituents are introduced at specific positions on the toluene ring. The compound can be synthesized through various methods, including:

- Nitration : Introduction of the nitro group using a mixture of concentrated nitric and sulfuric acids.

- Halogenation : Electrophilic substitution to introduce fluorine and iodine at desired positions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that nitro compounds often exhibit broad-spectrum antibacterial effects due to their ability to disrupt bacterial DNA synthesis and function. For instance, compounds with similar nitro-substituted structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). Nitro groups can act as pharmacophores that enhance the binding affinity to these targets, leading to reduced inflammation in various models .

Cytotoxicity Against Cancer Cells

Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited varying degrees of cytotoxicity, suggesting potential as an anticancer agent. For example, a related study found that similar nitro-substituted compounds showed selective cytotoxicity against breast adenocarcinoma (MCF-7) and leukemia (HL-60) cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can undergo enzymatic reduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression by competing for active sites or through allosteric modulation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of nitro-substituted compounds found that this compound showed promising results against resistant strains of bacteria. This highlights its potential for development as a novel antibiotic agent.

Case Study 2: Anti-Cancer Activity

In vitro assays demonstrated that this compound significantly reduced cell viability in MCF-7 cells after 48 hours of exposure, indicating its potential role in cancer therapy. Further exploration into its mechanism revealed induction of apoptosis through the mitochondrial pathway.

Applications De Recherche Scientifique

The compound 3-Fluoro-6-iodo-2-nitrotoluene is a member of the nitrotoluene family, which has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article explores its applications, focusing on its synthesis, biological activities, and potential as an intermediate in the pharmaceutical industry.

Applications in Medicinal Chemistry

This compound has potential applications in drug development due to its structural properties that can influence biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrotoluene have been studied for their effectiveness against resistant strains of bacteria, including Mycobacterium tuberculosis . The presence of halogens such as fluorine and iodine often enhances the lipophilicity of these compounds, improving their ability to penetrate biological membranes.

Anticancer Properties

Some studies suggest that nitrotoluene derivatives can exhibit anticancer activity. The introduction of halogen substituents may play a crucial role in modulating the activity against various cancer cell lines. Research into similar compounds has shown promising results in inhibiting tumor growth .

Industrial Applications

In addition to its potential therapeutic uses, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to be used in the production of more complex molecules that are essential in drug formulations.

Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Potential antimicrobial and anticancer agents | This compound |

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals | Various fluorinated drugs |

| Agrochemicals | Used in developing herbicides and pesticides | Fluorinated herbicides |

Case Study 1: Antimicrobial Efficacy

A study evaluated several nitrotoluene derivatives for their activity against M. tuberculosis. Compounds similar to this compound showed varying degrees of efficacy, with some achieving MIC values as low as 4 μg/mL against resistant strains . This highlights the potential for further exploration into its structure-activity relationship (SAR).

Case Study 2: Anticancer Activity

In another investigation, a series of halogenated nitrotoluenes were assessed for their cytotoxic effects on different cancer cell lines. Results indicated that compounds with fluorine and iodine substitutions exhibited enhanced activity compared to their non-halogenated counterparts . This suggests that this compound could be a candidate for further development in anticancer therapies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Fluoro-6-iodo-2-nitrotoluene, focusing on substituent positions, halogens, and molecular properties:

Key Insights:

Substituent Position Effects: Nitro Group: Nitro at position 2 (ortho to methyl) in 3-fluoro-2-nitrotoluene vs. position 6 (meta) in 2-fluoro-6-nitrotoluene alters electronic effects. Halogen Type: Replacing fluorine with chlorine (as in 2-chloro-6-nitrotoluene) reduces electronegativity but increases atomic radius, favoring nucleophilic substitution reactions . Iodine in this compound would further amplify steric bulk and polarizability, enhancing suitability for cross-coupling reactions (e.g., Ullmann or Suzuki couplings).

Reactivity and Applications :

- Fluorinated nitrotoluenes (e.g., 3-fluoro-2-nitrotoluene) are critical for synthesizing heat-resistant polymers like polyimides, where purity dictates thermal stability .

- Chlorinated analogs (e.g., 2-chloro-6-nitrotoluene) may serve as cheaper alternatives but with slower reaction kinetics due to weaker C–Cl bond polarization .

Physical Properties :

- Molecular weight increases with heavier halogens (e.g., iodine vs. fluorine), impacting solubility and melting points. For instance, this compound’s iodine substituent likely reduces solubility in polar solvents compared to fluoro-only analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.